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Cat. No.: B082506

Get Quote

Executive Overview
For researchers in organometallic catalysis and drug development professionals designing

Carbon Monoxide-Releasing Molecules (CORMs), understanding the electronic environment of

metal centers is critical. Group 6 hexacarbonyls— Cr(CO)6​, Mo(CO)6​, and W(CO)6​—serve as

fundamental benchmarks for evaluating metal-ligand interactions.

Infrared (IR) spectroscopy acts as the gold standard for probing these complexes. By analyzing

the precise vibrational frequency of the carbon-oxygen ( νCO​) stretch, scientists can

quantitatively assess the electron density at the metal center and predict the complex's

reactivity, stability, and CO-release kinetics.

Mechanistic Grounding: Synergic Bonding &
Selection Rules
To interpret the IR spectra of metal carbonyls, one must understand the causality dictated by

the Dewar-Chatt-Duncanson model. The metal-carbon bond is formed via a synergic two-part

mechanism:
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σ -Donation: The CO ligand donates its lone pair from a non-bonding carbon orbital into an

empty metal d -orbital.

π -Backbonding: The metal back-donates electron density from its filled d -orbitals into the

empty, anti-bonding π∗ orbital of the CO ligand[1].

The Causality of IR Shifts: Pumping electron density into the CO π∗ anti-bonding orbital

inherently weakens the C-O triple bond[1]. Therefore, stronger π -backbonding results in a

lower νCO​IR stretching frequency.

Symmetry & Selection Rules: Despite having six CO ligands, octahedral ( Oh​) hexacarbonyls

do not exhibit six IR bands. Group theory dictates that the six stretching modes reduce to A1g​

+Eg​+T1u​[2]. Because only the triply degenerate T1u​asymmetric stretch results in a change in

the molecular dipole moment, it is the only IR-active νCO​mode observed in a pristine Oh​

complex[3].

Comparative Data Analysis
The table below summarizes the critical structural and spectroscopic parameters for the Group

6 hexacarbonyls.

Complex Point Group
M–C Bond
Length (Å)

IR νCO​( T1u​)
(cm⁻¹)

Relative π -
Backbonding

Cr(CO)6​ Oh​ 1.91 2000 Intermediate

Mo(CO)6​ Oh​ 2.06 2004 Weakest

W(CO)6​ Oh​ 2.06 1998 Strongest

Data compiled from gas-phase/non-polar spectroscopic evaluations[4][5].

Causality of Periodic Trends
A linear progression down Group 6 (Cr → Mo → W) does not yield a linear spectroscopic trend.

The νCO​frequencies follow the order: Mo(CO)6​>Cr(CO)6​>W(CO)6​. This is driven by the

interplay of orbital size, bond distance, and relativistic effects:
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W(CO)6​(1998 cm⁻¹ - Strongest Backbonding): Tungsten possesses 5d orbitals. Due to the

lanthanide contraction, W has a high effective nuclear charge, but relativistic effects cause

the 5d orbitals to radially expand. This creates optimal spatial overlap with the CO π∗

orbitals, maximizing electron back-donation and yielding the lowest stretching frequency[5].

Mo(CO)6​(2004 cm⁻¹ - Weakest Backbonding): Molybdenum's 4d orbitals are larger than

Chromium's 3d , resulting in a longer M–C bond (2.06 Å). However, lacking the relativistic

expansion seen in Tungsten, the orbital overlap at this extended distance is relatively poor.

This yields the weakest π -backbonding and the highest νCO​frequency[5].

Cr(CO)6​(2000 cm⁻¹ - Intermediate Backbonding): Chromium has highly compact 3d orbitals.

However, the exceptionally short Cr–C bond (1.91 Å) forces close physical proximity

between the metal and the ligand. This short internuclear distance compensates for the

smaller orbital size, allowing for stronger π -backbonding than in Mo, placing its frequency

squarely in the middle[5].

Workflow & Logical Relationship Visualization
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Periodic Trends in M(CO)6 π-Backbonding

Cr(CO)6
3d Orbitals

Bond: 1.91 Å

Mo(CO)6
4d Orbitals

Bond: 2.06 Å

W(CO)6
5d Orbitals

Bond: 2.06 Å

Intermediate π-Overlap
(Compensated by short bond)

Weakest π-Overlap
(Long bond, less diffuse)

Strongest π-Overlap
(Relativistic 5d expansion)

ν(CO) = 2000 cm⁻¹ ν(CO) = 2004 cm⁻¹ ν(CO) = 1998 cm⁻¹

Click to download full resolution via product page

Diagram: Causality between d-orbital properties, π-backbonding strength, and resulting IR

frequencies.

Self-Validating FT-IR Analytical Protocol
To accurately reproduce these values, solvent effects must be strictly controlled. Metal

carbonyls are highly susceptible to dipole-dipole interactions; polar solvents (like CHCl3​) can

induce peak broadening and artificially shift the νCO​frequency by up to 15 cm⁻¹.

Objective: Isolate and measure the T1u​νCO​stretching frequency without solvent-induced

spectral shifts.

Step-by-Step Methodology:
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System Purge & Background: Purge the FT-IR spectrometer with dry N2​for 30 minutes to

eliminate atmospheric H2​O and CO2​. Acquire a background spectrum using a liquid

transmission cell ( CaF2​windows, 0.1 mm path length) filled with pure, spectroscopic-grade

n-hexane.

Sample Preparation: Dissolve 2.0 mg of the highly pure M(CO)6​complex in 10 mL of

anhydrous n-hexane.

Causality:n-hexane is chosen because it is strictly non-polar and IR-transparent in the

2200–1800 cm⁻¹ region, preventing solvent-solute dipole coupling.

Validation Checkpoint 1: The solution must be perfectly colorless and transparent. Any

turbidity indicates oxidation or clustering.

Acquisition: Inject the sample into the CaF2​cell. Acquire the spectrum from 4000 to 400 cm⁻¹

at a high resolution of 1.0 cm⁻¹ (minimum 64 scans to ensure a high signal-to-noise ratio).

Validation Checkpoint 2 (Integrity Check): Examine the 2143 cm⁻¹ region. The absolute

absence of a peak here validates that no free, dissociated CO is present in the sample.

Data Extraction: Isolate the 2100–1900 cm⁻¹ region. The presence of a single, sharp peak

confirms the Oh​symmetry is intact. Record the peak apex of this T1u​band for comparative

analysis.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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